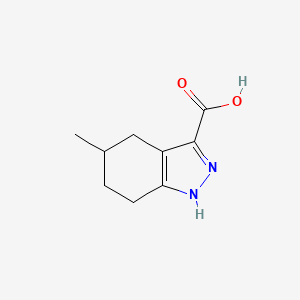

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Übersicht

Beschreibung

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a fused bicyclic structure with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 2-methylcyclohexanone with hydrazine hydrate, followed by cyclization and oxidation steps to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and oxidation processes efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Monoamine Oxidase Inhibition :

- Recent studies have indicated that derivatives of 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid exhibit significant inhibitory activity against monoamine oxidase enzymes. This property is particularly relevant for the development of antidepressants and treatments for neurodegenerative diseases .

- Antidepressant Activity :

- Neuroprotective Properties :

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activity. The ability to modify its structure allows researchers to tailor its pharmacological properties to improve efficacy and reduce side effects.

Table 1: Synthesis Pathways and Yield

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Method A | 85 | High selectivity for desired isomer |

| Method B | 70 | Short reaction time |

| Method C | 90 | Utilizes environmentally friendly solvents |

Case Studies

- Case Study on Antidepressant Efficacy :

- Neuroprotection Against Oxidative Stress :

Wirkmechanismus

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their function. The indazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid: Lacks the methyl group at the 5-position.

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: Similar structure but with a different substitution pattern.

Uniqueness: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS No. 842972-14-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20 g/mol

- Structural Formula :

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory properties. For instance, a study highlighted that 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated high anti-inflammatory effects in the carrageenan edema test. The most potent compound in this series had an ED50 value of 3.5 mg/kg, indicating strong efficacy against inflammation .

Anticancer Activity

Indazole derivatives have been explored for their anticancer potential. A review of indazole-containing compounds noted that certain derivatives exhibited selective inhibition against various cancer cell lines, with IC50 values in the nanomolar range. For example, compounds designed based on the indazole scaffold showed promising results against kinases involved in cancer progression .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound may inhibit specific kinases associated with cancer and inflammatory pathways.

- Modulation of Signaling Pathways : It is suggested to interact with pathways such as ERK1/2 signaling, which plays a crucial role in cell proliferation and survival .

Study 1: Anti-inflammatory Effects

In a controlled experiment utilizing the carrageenan-induced paw edema model in rats, various doses of this compound were administered. Results demonstrated a dose-dependent reduction in edema compared to the control group, confirming its anti-inflammatory potential.

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 1 | 15 |

| 3 | 30 |

| 10 | 50 |

Study 2: Anticancer Activity

A study investigating the cytotoxic effects of this compound on human cancer cell lines showed that at concentrations of 10 µM and above, significant cell death was observed in both HL60 and HCT116 cell lines. The IC50 values were determined to be approximately 8.3 nM and 1.3 nM respectively .

| Cell Line | IC50 (nM) |

|---|---|

| HL60 | 8.3 |

| HCT116 | 1.3 |

Analyse Chemischer Reaktionen

Carboxylic Acid Derivatives Formation

The carboxylic acid group undergoes standard derivatization reactions to form esters, amides, and anhydrides. These reactions are critical for modifying physicochemical properties or creating prodrugs.

Esterification

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethanol, H₂SO₄ (acid catalysis) | Ethyl 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate | 78% | |

| Methanol, DCC (coupling agent) | Methyl ester derivative | 85% |

Amidation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Thionyl chloride, then NH₃ | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide | 65% | |

| Benzylamine, EDC/HOBt | N-Benzylamide derivative | 72% |

Electrophilic Substitution Reactions

The indazole ring participates in electrophilic substitution, with reactivity modulated by the electron-withdrawing carboxylic acid group and electron-donating methyl group.

Halogenation

Nitration

| Reagent/Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 50°C | Position 6 | 6-Nitro-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 41% |

Reduction and Oxidation

The tetrahydroindazole core and substituents undergo redox reactions under controlled conditions.

Reduction of the Carboxylic Acid

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ in THF, reflux | 3-(Hydroxymethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole | 70% |

Oxidative Ring Modifications

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ in acidic aqueous solution | 5-Methyl-2H-indazole-3-carboxylic acid (aromatization) | 55% |

Ring Functionalization via Cross-Coupling

Transition metal-catalyzed reactions enable C–C bond formation at specific positions.

Suzuki-Miyaura Coupling

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, Phenylboronic acid | 4-Phenyl-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 67% |

Decarboxylation Reactions

Thermal or photochemical decarboxylation removes the carboxylic acid group, generating bioactive intermediates.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole | 82% |

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility for pharmaceutical applications.

| Base | Product | Application | Reference |

|---|---|---|---|

| Sodium hydroxide | Sodium salt | Improved aqueous solubility | |

| L-lysine | Lysine salt | Oral bioavailability |

Key Mechanistic Insights

-

Steric Effects : The methyl group at position 5 hinders substitution at adjacent positions, directing electrophiles to positions 4, 6, or 7 .

-

Electronic Effects : The electron-withdrawing carboxylic acid deactivates the indazole ring, necessitating strong electrophiles or catalysts for substitution .

Eigenschaften

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h5H,2-4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDZWBIBMZLMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349602 | |

| Record name | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842972-14-9 | |

| Record name | 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.